(R)-3-(Oxiran-2-yl)propan-1-ol is a chiral compound characterized by the presence of an epoxide functional group (oxirane) and a hydroxyl group. Its molecular formula is , and it features a three-carbon backbone with an epoxide ring at the second carbon. This compound is significant in organic chemistry due to its potential applications in synthesis and as an intermediate in various
These reactions are valuable for synthesizing more complex organic molecules and modifying existing compounds.
Several methods have been proposed for synthesizing (R)-3-(Oxiran-2-yl)propan-1-ol:
(R)-3-(Oxiran-2-yl)propan-1-ol has potential applications in various fields:
Several compounds share structural similarities with (R)-3-(Oxiran-2-yl)propan-1-ol, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(Oxiran-2-yl)propan-2-ol | Alcohol | Contains an epoxide at a different position |
| 3-(Oxiran-2-YL)propanal | Aldehyde | Features an aldehyde functional group |
| 3-(Oxiran-2-YL)methoxypropanol | Ether | Contains a methoxy group, altering reactivity |
(R)-3-(Oxiran-2-yl)propan-1-ol is unique due to its specific stereochemistry and functional groups, which influence its reactivity and potential applications compared to similar compounds. Its chiral nature allows for selective synthesis pathways that are crucial in developing enantiomerically pure substances, which are often essential in pharmaceutical applications.
The compound features a three-carbon backbone with an epoxide (oxirane) ring at the second carbon and a hydroxyl group at the terminal position. Its stereochemistry is defined by the R configuration at the epoxide ring’s chiral center. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀O₂ |
| SMILES | C1C@HCCCO |
| InChI Key | SOGGLVJYVOCYTB-RXMQYKEDSA-N |
| Molecular Weight | 102.13 g/mol |
The epoxide ring introduces significant strain, enhancing reactivity toward nucleophilic attack, while the hydroxyl group enables hydrogen bonding and solubility in polar solvents.
Nuclear magnetic resonance (NMR) data for related epoxides, such as 2-(oxiran-2-yl)propane-1,2-diol, reveal distinct proton environments. For example:
Although direct NMR data for (R)-3-(Oxiran-2-yl)propan-1-ol is limited, its structural analogs suggest similar spectral patterns.